(6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid
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Overview
Description
2-((6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-((6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
2-((6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-((6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, thereby modulating biological processes such as cell growth and inflammation . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in DNA synthesis inhibition .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinazolinone core and exhibit comparable biological activities.
Indole Derivatives: Known for their diverse biological activities, indole derivatives also share structural similarities with quinazolinones.
Uniqueness
What sets 2-((6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H16N2O5S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-oxo-3-phenylquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C18H16N2O5S/c1-24-14-8-12-13(9-15(14)25-2)19-18(26-10-16(21)22)20(17(12)23)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,21,22) |
InChI Key |
AIZKICYDGWCDSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=N2)SCC(=O)O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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